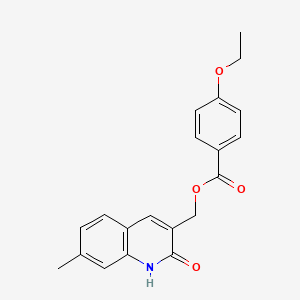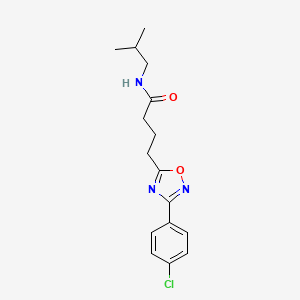
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide involves the inhibition of COX-2 activity. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide is its potential as a new anti-inflammatory drug. It has been shown to be effective in reducing inflammation and pain in animal models, and further research is needed to determine its efficacy in humans. 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide also has potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
One of the limitations of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to determine the optimal dosage and potential side effects of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide.
将来の方向性
There are several future directions for research on 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide. One area of focus is the development of new anti-inflammatory drugs based on 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide. Researchers are also investigating the potential use of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide in the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and potential side effects of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide in humans.
Conclusion:
In conclusion, 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide is a chemical compound with significant potential for scientific research. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to determine its efficacy and potential side effects in humans, as well as its optimal dosage and potential applications in various fields of research.
合成法
The synthesis of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2-phenylethylamine in the presence of a base to form 4-methoxy-N-(2-phenylethyl)benzamide. This intermediate is then treated with piperidine-1-sulfonyl chloride to yield the final product, 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide. The synthesis method has been optimized to produce high yields of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide with high purity.
科学的研究の応用
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes it a promising candidate for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
4-methoxy-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-8-7-16(19(23)21-14-15-6-5-9-20-13-15)12-18(17)27(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNWIJTUNNMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)







